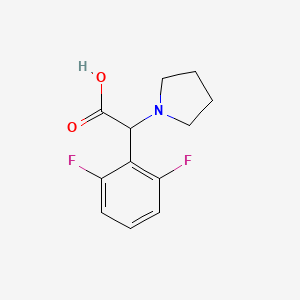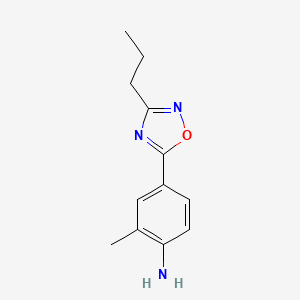
2-Methyl-4-(3-propyl-1,2,4-oxadiazol-5-yl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Metil-4-(3-propil-1,2,4-oxadiazol-5-il)anilina es un compuesto heterocíclico que presenta un anillo de oxadiazol, que es un anillo de cinco miembros que contiene átomos de oxígeno y nitrógeno
Métodos De Preparación
La síntesis de 2-Metil-4-(3-propil-1,2,4-oxadiazol-5-il)anilina típicamente implica la formación del anillo de oxadiazol seguida de la introducción de los grupos anilina y propilo. Una ruta sintética común implica la reacción de benzaldehído con ácido malónico en presencia de una cantidad catalítica de piperidina para producir ácido cinámico. Este intermedio se hace reaccionar entonces con amidoxima utilizando dicarbonil diimidazoles en tolueno para obtener el derivado de oxadiazol deseado . Los métodos de producción industrial pueden implicar pasos similares, pero optimizados para la síntesis a gran escala.
Análisis De Reacciones Químicas
2-Metil-4-(3-propil-1,2,4-oxadiazol-5-il)anilina puede sufrir diversas reacciones químicas, incluyendo:
Oxidación: Este compuesto puede oxidarse utilizando agentes oxidantes comunes como el permanganato de potasio o el peróxido de hidrógeno.
Reducción: Las reacciones de reducción pueden llevarse a cabo utilizando agentes como el hidruro de litio y aluminio.
Sustitución: El compuesto puede sufrir reacciones de sustitución electrófila y nucleófila, a menudo utilizando reactivos como halógenos o agentes alquilantes.
Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir óxidos correspondientes, mientras que la reducción puede conducir a la formación de aminas o alcoholes.
Aplicaciones Científicas De Investigación
2-Metil-4-(3-propil-1,2,4-oxadiazol-5-il)anilina tiene varias aplicaciones de investigación científica:
Química médica: Se ha estudiado su potencial como agente antiinfeccioso, mostrando actividad contra patógenos bacterianos y virales.
Ciencia de los materiales: La estructura única del compuesto lo convierte en un candidato para su uso en el desarrollo de nuevos materiales con propiedades electrónicas u ópticas específicas.
Investigación biológica: Se utiliza en el estudio de las interacciones enzimáticas y como sonda en ensayos bioquímicos.
Mecanismo De Acción
El mecanismo de acción de 2-Metil-4-(3-propil-1,2,4-oxadiazol-5-il)anilina implica su interacción con dianas moleculares específicas, como enzimas o receptores. El anillo de oxadiazol puede actuar como aceptor de enlaces de hidrógeno, facilitando la unión a moléculas biológicas . Esta interacción puede modular la actividad de enzimas o receptores, dando lugar a diversos efectos biológicos.
Comparación Con Compuestos Similares
2-Metil-4-(3-propil-1,2,4-oxadiazol-5-il)anilina puede compararse con otros derivados de oxadiazol, como:
1,2,3-Oxadiazol: Otro regioisómero con diferentes propiedades electrónicas.
1,2,5-Oxadiazol: Conocido por su estabilidad y uso en materiales energéticos.
1,3,4-Oxadiazol: A menudo se utiliza en productos farmacéuticos por sus propiedades bioactivas.
La singularidad de 2-Metil-4-(3-propil-1,2,4-oxadiazol-5-il)anilina reside en su patrón de sustitución específico, que le confiere propiedades químicas y biológicas distintas.
Propiedades
Fórmula molecular |
C12H15N3O |
|---|---|
Peso molecular |
217.27 g/mol |
Nombre IUPAC |
2-methyl-4-(3-propyl-1,2,4-oxadiazol-5-yl)aniline |
InChI |
InChI=1S/C12H15N3O/c1-3-4-11-14-12(16-15-11)9-5-6-10(13)8(2)7-9/h5-7H,3-4,13H2,1-2H3 |
Clave InChI |
NMQNERRGLYKTGD-UHFFFAOYSA-N |
SMILES canónico |
CCCC1=NOC(=N1)C2=CC(=C(C=C2)N)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



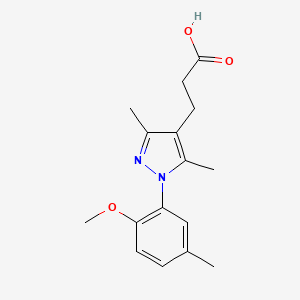
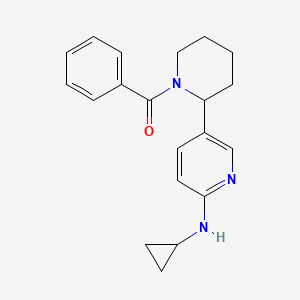


![4-(6-Benzyl-2-chloro-5,6,7,8-tetrahydropyrido[4,3-D]pyrimidin-4-YL)morpholine](/img/structure/B11813405.png)

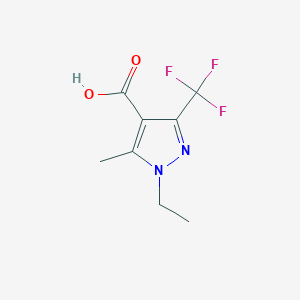



![N,N-Dimethyl-4-(5-methylbenzo[d]oxazol-2-yl)aniline](/img/structure/B11813432.png)

